Antibiotic tan 868 A

Description

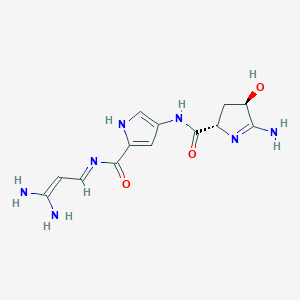

Structure

2D Structure

3D Structure

Properties

CAS No. |

111631-13-1 |

|---|---|

Molecular Formula |

C13H17N7O3 |

Molecular Weight |

319.32 g/mol |

IUPAC Name |

4-[[(2S,4R)-5-amino-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C13H17N7O3/c14-10(15)1-2-17-12(22)7-3-6(5-18-7)19-13(23)8-4-9(21)11(16)20-8/h1-3,5,8-9,18,21H,4H2,(H3,14,15)(H2,16,20)(H,17,22)(H,19,23)/b2-1+/t8-,9+/m0/s1 |

InChI Key |

FEZFZAMQERADMD-DTWKUNHWSA-N |

SMILES |

C1C(C(=NC1C(=O)NC2=CNC(=C2)C(=O)NC=CC(=N)N)N)O |

Isomeric SMILES |

C1[C@H](C(=N[C@@H]1C(=O)NC2=CNC(=C2)C(=O)N=CC=C(N)N)N)O |

Canonical SMILES |

C1C(C(=NC1C(=O)NC2=CNC(=C2)C(=O)N=CC=C(N)N)N)O |

Origin of Product |

United States |

Structural Elucidation Methodologies and Analog Development

Methodological Approaches for Initial Structural Elucidation

The determination of the chemical structure of Antibiotic TAN-868 A was a critical first step in understanding its biological activity. Researchers primarily relied on a combination of spectroscopic analysis and chemical degradation studies to piece together its molecular architecture. nih.govjst.go.jp

Spectroscopic Analysis Techniques Utilized

A suite of spectroscopic techniques was instrumental in revealing the foundational structure of TAN-868 A. These non-destructive methods provided detailed information about the compound's atomic composition, functional groups, and connectivity.

The primary spectroscopic data used for the initial structural determination included:

UV Spectroscopy: The UV spectrum of TAN-868 A in methanol (B129727) showed absorption maxima at 248 and 328 nm. This pattern is characteristic of compounds containing a pyrrole (B145914) ring conjugated with other chromophores, providing an early clue to its core structure.

IR Spectroscopy: Infrared analysis indicated the presence of several key functional groups. Absorption bands pointed to the existence of hydroxyl (-OH), amine (-NH), and amide carbonyl (C=O) groups within the molecule.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in mapping out the carbon and hydrogen framework of the antibiotic. Through detailed analysis of chemical shifts and coupling constants from both proton and carbon-13 NMR spectra, researchers were able to identify the individual building blocks of the molecule, including a pyrrole ring and an unusual amino acid.

Mass Spectrometry (MS): High-resolution mass spectrometry provided the precise molecular weight and elemental composition of TAN-868 A. The fragmentation pattern observed in the mass spectrum offered further evidence for the proposed structural fragments and their sequence.

Interactive Table: Spectroscopic Data for TAN-868 A

| Spectroscopic Technique | Observation | Implication |

| UV (in MeOH) | λmax at 248 and 328 nm | Suggests a conjugated pyrrole system |

| IR (KBr) | Bands for -OH, -NH, C=O | Presence of hydroxyl, amine, and amide groups |

| ¹H NMR | Signals for pyrrole, amino acid, and other protons | Elucidated the proton environment and connectivity |

| ¹³C NMR | Resonances for all carbon atoms | Confirmed the carbon skeleton and functional groups |

| HR-FAB-MS | Provided exact mass and elemental formula | Determined the molecular formula as C₁₂H₁₆N₆O₃ |

Degradation Studies for Structural Determination

To confirm the connectivity of the atoms and establish the stereochemistry of the chiral centers, chemical degradation studies were performed. nih.gov This involved breaking down the antibiotic into smaller, more easily identifiable fragments.

Acid hydrolysis of TAN-868 A yielded three primary components:

β-Alanineamidine: This fragment was identified through comparison with a synthetically prepared sample.

4-Amino-2-pyrrolecarboxylic acid: The identity of this pyrrole derivative was also confirmed by synthesis.

A novel cyclic amino acid: This component was determined to be (2S,4R)-4-hydroxy-5-iminoproline. Its absolute configuration was established through a combination of NMR analysis and comparison with known compounds.

These degradation products were crucial in confirming the sequence and linkage of the different parts of the molecule, ultimately leading to the definitive structure of TAN-868 A as 4-[(2S,4R)-4-hydroxy-5-iminoprolyl]amino-N-(2-amidinoethenyl)-2-pyrrolecarboxamide. nih.govjst.go.jp

Advanced Structural Analysis Techniques for Conformational and Tautomeric Studies

While initial studies established the planar structure of TAN-868 A, advanced analytical methods are necessary to understand its three-dimensional conformation and the potential for tautomerism, both of which can significantly influence its biological activity. Techniques such as advanced NMR spectroscopy (e.g., NOESY, ROESY) can provide insights into the spatial arrangement of atoms. frontiersin.org Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations and tautomeric forms of the molecule in different environments. mdpi.comnih.gov Such studies are critical for understanding how the antibiotic interacts with its biological targets, like DNA. nih.govjst.go.jp

Synthetic Strategies for Antibiotic TAN-868 A Analogs

The development of analogs of TAN-868 A is driven by the desire to improve its therapeutic properties, such as enhancing its potency, selectivity, or pharmacokinetic profile. Both total synthesis and semi-synthetic approaches are viable strategies.

Total Synthesis Approaches to the Core Scaffold

The total synthesis of the TAN-868 A core scaffold would involve the construction of the molecule from simple, commercially available starting materials. This approach offers the flexibility to introduce a wide range of structural modifications at various positions of the molecule. A convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, would likely be an efficient strategy. nih.govrsc.orguni-hannover.de Key challenges in the total synthesis would include the stereoselective construction of the (2S,4R)-4-hydroxy-5-iminoproline unit and the formation of the amide and amidine linkages.

Semi-synthetic Modifications and Derivative Generation

Semi-synthesis involves using the natural product, TAN-868 A, as a starting material for chemical modifications. rsc.org This approach can be more practical than total synthesis if the natural product is readily available through fermentation. Potential modifications could include:

Acylation or alkylation of the hydroxyl and amino groups: This could alter the molecule's polarity and ability to form hydrogen bonds.

Modification of the amidine group: Changes to this group could influence the molecule's basicity and interaction with biological targets.

Alterations to the pyrrole ring: Introducing substituents onto the pyrrole ring could modulate the electronic properties and steric profile of the antibiotic.

These semi-synthetic derivatives can be screened for improved biological activity, leading to the identification of new drug candidates with enhanced therapeutic potential. nih.govmdpi.com

Combinatorial Chemistry for Library Synthesis of Analogs

Combinatorial chemistry encompasses a suite of techniques designed to rapidly synthesize a large number of different but structurally related molecules, known as a library. This approach is highly valuable in drug discovery for exploring the chemical space around a lead compound to optimize its biological activity. While specific reports on the application of large-scale combinatorial chemistry to TAN-868 A are not prevalent in the literature, the foundational methods for creating libraries of its parent pyrrole-amidine polyamide structure are well-established.

The synthesis of analogs of related DNA-binding molecules, such as Netropsin (B1678217) and Distamycin A, has been achieved using solid-phase synthesis techniques. google.comgoogle.com This methodology, which is highly amenable to combinatorial and parallel synthesis, involves attaching an initial building block to a solid resin support and then sequentially adding further chemical units. google.com For a TAN-868 A analog library, a pyrrole carboxylic acid could be anchored to the support, followed by coupling with the (2S,4R)-4-hydroxy-5-iminoproline moiety, and finally, the addition of the N-(2-amidinoethenyl) group or variations thereof.

By systematically varying each of the three core components—the pyrrole ring, the proline-derived element, and the amidine tail—a diverse library of analogs could be generated. For instance:

Pyrrole Moiety: Different substituents could be introduced onto the pyrrole ring to explore electronic and steric effects.

Proline Moiety: The hydroxyl group could be removed (yielding the Kikumycin A scaffold), epimerized, or replaced with other functional groups.

Amidine Tail: The length and nature of the amidine side-chain could be altered, for example, by replacing the vinyl amidine with alkyl or aromatic amidines, as has been explored for other pyrrole-amidine antibiotics. nih.gov

This parallel synthesis approach would allow for the creation of hundreds or thousands of unique compounds that could then be screened for improved antibacterial potency, a broader spectrum of activity, or reduced cytotoxicity.

Structure-Activity Relationship (SAR) Studies of Antibiotic TAN-868 A and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. rsc.org By synthesizing and testing analogs of a lead compound, researchers can identify the specific structural features responsible for its desired effects (the pharmacophore) and those that can be modified to enhance performance. For Antibiotic TAN-868 A, SAR studies focus on its core components: the pyrrolecarboxamide group, the unique hydroxy-iminoprolyl moiety, and the vinyl-amidine side chain.

Identification of Key Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is required for its biological activity. For TAN-868 A and related pyrrole-amidine antibiotics, the primary activity stems from their ability to bind to the minor groove of double-stranded DNA, particularly in AT-rich regions. nih.gov The key pharmacophoric features responsible for this interaction can be identified as:

The Cationic Amidine Group: The positively charged amidine (-C(=NH)NH2) group at the terminus of the molecule is crucial. This group engages in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, contributing significantly to binding affinity. Aromatic amidines are a common pharmacophore in DNA binding agents. researchgate.net

The Polyamide Backbone: The series of pyrrole and proline rings linked by amide bonds creates a crescent-shaped molecule. This curvature is complementary to the shape of the DNA minor groove, allowing for a snug fit. google.com

Hydrogen Bond Donors and Acceptors: The amide (-NH) hydrogens act as hydrogen bond donors, forming critical bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) on the floor of the minor groove. google.comgoogle.com The hydroxyl group on the proline ring of TAN-868 A introduces an additional hydrogen bonding site not present in its close analog, Kikumycin A. rsc.org

Aromatic Rings: The pyrrole ring system contributes to binding through van der Waals and hydrophobic interactions with the walls of the DNA minor groove.

Together, these features define the DNA-binding pharmacophore of this class of antibiotics, explaining their mechanism of action by interfering with DNA replication and transcription processes.

Impact of Structural Modifications on Biological Activity

Modifying the structure of TAN-868 A and its analogs has a direct and predictable impact on their biological activity. SAR studies on the broader class of pyrrole-amidine antibiotics provide a framework for understanding these effects.

The most direct comparison for TAN-868 A is with its non-hydroxylated counterpart, Kikumycin A. The addition of the hydroxyl group at the 4-position of the proline ring in TAN-868 A enhances its activity against certain organisms, demonstrating that this position is a critical point for modification.

Broader SAR studies on related compounds reveal further trends:

Amidine Side-Chain Modification: In studies on Distamycin A analogs, replacing the terminal alkylamidine side chain with aromatic amidine groups led to compounds that retained high antiviral activity but exhibited lower cytotoxicity. nih.gov This suggests that modifications to this cationic tail can modulate both potency and safety.

Polyamide Chain Length: The number of pyrrole units influences both binding affinity and sequence specificity. For the related antibiotic Congocidine (B231845), synthesizing tripyrrole derivatives resulted in analogs that were more active and less cytotoxic than the parent dipyrrole compound. nih.gov This indicates that extending the polyamide backbone can improve the therapeutic profile.

Core Heterocycle: The pyrrole ring itself is a key component. The synthesis of various derivatives has shown that the nature of the N-methylpyrrole carboxamide units is central to the interaction with DNA. srce.hr

The following table summarizes the impact of key structural modifications on biological activity, comparing TAN-868 A to its immediate analog and illustrating general principles from related compounds.

| Compound/Analog Class | Key Structural Modification | Impact on Biological Activity | Reference |

| Antibiotic TAN-868 A | Baseline structure with (4R)-hydroxyproline ring | Active against bacteria, fungi, and protozoa. nih.gov | nih.gov |

| Kikumycin A | Lacks the 4-hydroxy group on the proline ring | Generally shows lower or similar antibacterial activity compared to TAN-868 A. | nih.gov |

| Distamycin A Analogs | Replacement of alkylamidine with aromatic amidines | Retained high antiviral activity with reduced cytotoxicity. | nih.gov |

| Congocidine Analogs | Extension from dipyrrole to tripyrrole core | Increased antiviral activity and lower cytotoxicity. | nih.gov |

These findings underscore the importance of the cationic amidine group for DNA interaction and the potential to fine-tune activity and toxicity by modifying the polyamide backbone and its substituents.

Biosynthesis and Pathway Engineering of Antibiotic Tan 868 a

Elucidation of Proposed Biosynthetic Pathways in Streptomyces idiomorphus sp. nov.

The biosynthesis of TAN-868 A is hypothesized to follow a pathway analogous to other pyrrolamide antibiotics, involving the assembly of precursor molecules via a non-ribosomal peptide synthetase (NRPS) system. acs.org The structure of TAN-868 A, 4-[(2S, 4R)-4-hydroxy-5-iminoprolyl]amino-N-(2-amidinoethenyl)-2-pyrrolecarboxamide, suggests a modular assembly of distinct precursor units. acs.org

While specific precursor incorporation studies for TAN-868 A have not been extensively reported, the biosynthesis of the core pyrrole (B145914) structures in related antibiotics like congocidine (B231845) and distamycin is known to involve 4-aminopyrrole-2-carboxylate as a key building block. It is plausible that a similar precursor is utilized in the formation of the pyrrolecarboxamide core of TAN-868 A. The 4-hydroxy-5-iminoprolyl moiety likely originates from a modified amino acid precursor, possibly L-proline or a related intermediate, that undergoes significant enzymatic tailoring. The amidinoethenyl group is proposed to be derived from an amino acid precursor that undergoes amination and subsequent modification.

The assembly of TAN-868 A is anticipated to be orchestrated by a non-ribosomal peptide synthetase (NRPS) machinery. In the biosynthesis of the related anthelvencin antibiotics, the NRPS is composed of stand-alone enzyme domains rather than large, multi-modular proteins. acs.org This type of NRPS system, sometimes referred to as a type II NRPS, is a key feature in the biosynthesis of other pyrrolamides as well. acs.org

The proposed key enzymatic transformations for TAN-868 A biosynthesis would include:

Activation of Precursors: Adenylation (A) domains are responsible for recognizing and activating the carboxylic acid of the precursor molecules (e.g., 4-aminopyrrole-2-carboxylate and the proline-derived precursor) by converting them into acyl-adenylates.

Thiolation: The activated precursors are then transferred to the phosphopantetheinyl arm of a peptidyl carrier protein (PCP) or an acyl carrier protein (ACP).

Condensation: Condensation (C) domains catalyze the formation of the amide bonds between the PCP-tethered precursors, elongating the peptide chain.

Tailoring Reactions: A series of tailoring enzymes, such as hydroxylases, oxidases, and methyltransferases, are expected to modify the core structure to yield the final TAN-868 A molecule. The formation of the 4-hydroxy-5-iminoprolyl moiety, for instance, would require specific hydroxylase and oxidase activities.

Release: A thioesterase (TE) domain is likely responsible for the final release of the assembled molecule from the NRPS complex.

Genetic Basis of Antibiotic TAN-868 A Biosynthesis

The genes encoding the biosynthetic machinery for TAN-868 A are expected to be clustered together on the chromosome of Streptomyces idiomorphus, a common feature for secondary metabolite biosynthesis in bacteria. jmicrobiol.or.krfrontiersin.org

Direct identification and characterization of the TAN-868 A biosynthetic gene cluster have not been published. However, the well-characterized biosynthetic gene cluster for the anthelvencins in S. venezuelae provides a valuable template for what to expect. acs.org The anthelvencin gene cluster contains genes encoding the stand-alone NRPS domains (A, PCP, C), as well as genes for tailoring enzymes and transport proteins.

Based on the anthelvencin model, a putative TAN-868 A biosynthetic gene cluster would likely contain the following key genes:

| Putative Gene | Proposed Function |

| tanA | Adenylation domain (activates a precursor) |

| tanP | Peptidyl Carrier Protein (tethers growing chain) |

| tanC | Condensation domain (forms amide bonds) |

| tanH | Hydroxylase (forms the 4-hydroxy group on the prolyl moiety) |

| tanO | Oxidase/Iminase (forms the 5-imino group on the prolyl moiety) |

| tanM | Methyltransferase (if any methyl groups were present) |

| tanT | Transporter (exports the antibiotic) |

| tanR | Regulatory protein (controls cluster expression) |

This table represents a hypothetical gene cluster for TAN-868 A based on the known biosynthesis of related compounds.

The expression of antibiotic biosynthetic gene clusters in Streptomyces is tightly regulated, often involving pathway-specific regulatory proteins, as well as global regulators that respond to nutritional and environmental signals. These regulatory elements are typically encoded by genes located within or near the biosynthetic gene cluster. For instance, SARP (Streptomyces Antibiotic Regulatory Protein) family regulators are commonly found to control secondary metabolite production. While the specific regulatory elements for TAN-868 A are unknown, it is highly probable that its biosynthesis is controlled by one or more dedicated regulatory genes within its biosynthetic cluster.

Enzymology of Biosynthetic Enzymes

The enzymatic machinery for TAN-868 A biosynthesis, particularly the NRPS components, is expected to exhibit interesting biochemical properties. The study of the stand-alone NRPS domains from the anthelvencin pathway has provided insights into the protein-protein interactions that govern the assembly of pyrrolamide antibiotics. acs.org

A key feature of the proposed TAN-868 A biosynthesis is the involvement of an ATP-grasp ligase family enzyme, similar to what is observed in anthelvencin biosynthesis with the enzyme Ant23. acs.org This enzyme is proposed to utilize a PCP-loaded 4-aminopyrrole-2-carboxylate as its substrate, playing a crucial role in the assembly process. acs.org

The following table summarizes the key enzymes and their putative characteristics in the biosynthesis of TAN-868 A, extrapolated from related systems:

| Enzyme | Enzyme Class | Substrate(s) | Catalytic Function |

| Adenylation (A) domain | Ligase | Amino acid/Carboxylic acid precursors, ATP | Activates precursors to form acyl-adenylates |

| Peptidyl Carrier Protein (PCP) | Carrier Protein | Acyl-adenylates | Covalently tethers and transports intermediates |

| Condensation (C) domain | Transferase | PCP-tethered intermediates | Catalyzes peptide/amide bond formation |

| Hydroxylase | Oxidoreductase | Proline-like intermediate | Introduces a hydroxyl group |

| Oxidase/Iminase | Oxidoreductase | 4-hydroxyprolyl intermediate | Forms the imino group |

| Thioesterase (TE) | Hydrolase | Final NRPS-bound product | Releases the final antibiotic |

| ATP-grasp ligase | Ligase | PCP-loaded 4-aminopyrrole-2-carboxylate | Likely involved in the modification or transfer of the pyrrole moiety |

Further research, including the sequencing of the Streptomyces idiomorphus genome and functional characterization of the putative biosynthetic gene cluster, is necessary to fully elucidate the intricate details of TAN-868 A biosynthesis.

Mechanistic Studies of Key Enzymes (e.g., pyrrole formation, amidine synthesis)

The biosynthesis of TAN-868 A involves the formation of two key chemical features: the pyrrole ring and the amidine group. While the specific enzymatic machinery in Streptomyces idiomorphus has not been detailed in available literature, general biochemical mechanisms provide a basis for postulating the synthetic route.

Pyrrole Formation: The pyrrole moiety is a common heterocyclic structure in natural products. bhu.ac.in Its biosynthesis can occur through various enzymatic strategies. One common route is the Paal-Knorr synthesis, which involves the condensation of a dicarbonyl compound with a primary amine. wikipedia.org In the context of TAN-868 A, it is plausible that a dedicated set of enzymes catalyzes a similar condensation and cyclization reaction to form the 2-pyrrolecarboxamide core. Another potential mechanism involves the reaction of 4-hydroxyalkenals with primary amines, which has been shown to yield pyrroles under physiological conditions, suggesting a possible pathway for the formation of such heterocycles in biological systems. nih.gov The Hantzsch pyrrole synthesis, involving the reaction of β-ketoesters with ammonia (B1221849) or amines and α-haloketones, represents another well-established method for creating substituted pyrroles, although its direct enzymatic equivalent would require a specific constellation of biosynthetic enzymes. wikipedia.org

Amidine Synthesis: The synthesis of the amidine group is another critical step. This functional group can be formed through several biochemical reactions. A common pathway involves the reaction of a nitrile with an amine, often catalyzed by specific enzymes. organic-chemistry.org Alternatively, imidoyl linkages can serve as precursors for amidine formation. organic-chemistry.org The condensation of primary amines with reagents like N,N-dimethylacetamide dimethyl acetal (B89532) can also yield amidines, though this is a chemical synthesis method, it points to the types of transformations enzymes would need to catalyze. organic-chemistry.org In the biosynthesis of TAN-868 A, it is hypothesized that a dedicated synthase activates a carboxyl group, which then reacts with an amino group donor, followed by subsequent enzymatic modifications to yield the final amidine structure.

Structural Biology of Biosynthetic Enzymes

Detailed structural information for the enzymes involved in the TAN-868 A biosynthetic pathway is not currently available in the public domain. Structural biology studies, such as X-ray crystallography and cryo-electron microscopy, are crucial for understanding the precise mechanisms of these enzymes. Such studies could reveal the architecture of active sites, substrate-binding pockets, and the basis for the regio- and stereospecificity of the reactions they catalyze. psu.edunih.gov For example, understanding the structure of the enzymes responsible for pyrrole ring formation or amidine synthesis would provide a roadmap for rational protein engineering to alter substrate specificity or improve catalytic efficiency. frontiersin.orgresearchgate.net The structural analysis of enzyme-substrate or enzyme-inhibitor complexes can offer deep insights into the catalytic mechanism, as seen with enzymes from other biosynthetic pathways. nih.govnih.gov

Biotechnological Approaches for Enhanced Production and Diversification

The industrial production of antibiotics and other microbial metabolites often relies on biotechnological strategies to increase yields and generate novel, potentially more effective, derivatives. ijrdo.org

Strain Improvement Strategies for Overproduction

Enhancing the production of TAN-868 A from Streptomyces idiomorphus is a key objective for its potential development. Strain improvement is a foundational aspect of making fermentation processes more efficient and economically viable. ijrdo.orgnih.gov While specific examples for TAN-868 A are not documented, several well-established strategies are broadly applicable to Streptomyces. nih.gov

Conventional methods include random mutagenesis using physical (e.g., UV radiation) or chemical mutagens, followed by screening for high-producing variants. ijrdo.orgnih.gov Modern genetic engineering offers more targeted approaches. ijrdo.org This includes overexpression of positive regulatory genes or deletion of negative regulatory genes that control the expression of the TAN-868 A biosynthetic gene cluster. ijrdo.org Furthermore, optimizing the supply of essential precursors, such as those for the pyrrole and amino acid moieties, through metabolic engineering of primary metabolism can significantly boost production. researchgate.net

Below is a table summarizing general strategies for microbial strain improvement that could be applied to enhance TAN-868 A production.

| Strategy | Description | Potential Application for TAN-868 A |

| Random Mutagenesis & Screening | Inducing mutations using UV or chemical agents and then screening the resulting population for overproducers. nih.gov | Generation of a Streptomyces idiomorphus mutant library to screen for clones with higher TAN-868 A titers. |

| Metabolic Engineering | Rational modification of metabolic pathways to increase precursor supply or eliminate competing pathways. ijrdo.orgresearchgate.net | Engineering primary metabolism in S. idiomorphus to increase the pools of precursors for the pyrrole ring and the 4-hydroxy-5-iminoprolyl group. |

| Regulatory Gene Engineering | Overexpression of pathway-specific positive regulators or deletion of repressors to enhance transcription of the biosynthetic gene cluster. ijrdo.org | Identification and manipulation of GacS/GacA-like two-component systems or other regulatory elements controlling TAN-868 A biosynthesis. researchgate.net |

| Fermentation Optimization | Fine-tuning of culture conditions such as media composition, pH, temperature, and aeration to maximize product yield. nih.gov | Developing an optimized fermentation process specifically for the overproduction of TAN-868 A by S. idiomorphus. |

Pathway Engineering and Combinatorial Biosynthesis for Novel Analogs

Pathway engineering and combinatorial biosynthesis are powerful tools for generating structural diversity in natural products, potentially leading to analogs with improved activity or novel properties. nih.govnih.gov These techniques involve the genetic modification of biosynthetic pathways to produce "unnatural" natural products. rsc.org

For TAN-868 A, several strategies could be envisioned. Precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the culture, could lead to their incorporation into the final molecule. rsc.orgtandfonline.com Another approach is to modify the genes within the biosynthetic cluster. For instance, altering the specificity of the enzymes responsible for incorporating the amino acid moiety could lead to the production of a library of TAN-868 A analogs with different side chains. nih.gov

Combinatorial biosynthesis involves mixing and matching genes or modules from different biosynthetic pathways to create hybrid molecules. rsc.orgnih.gov While challenging, this could involve introducing tailoring enzymes (e.g., hydroxylases, methyltransferases) from other pathways into the S. idiomorphus host to modify the TAN-868 A scaffold. nih.gov The successful application of these techniques has led to the generation of numerous analogs for other complex antibiotics, demonstrating the potential of this approach. nih.govnih.gov

The table below outlines potential pathway engineering strategies for generating novel TAN-868 A analogs.

| Strategy | Description | Potential Application to TAN-868 A |

| Precursor-Directed Biosynthesis | Supplying synthetic, non-native precursors to be incorporated by the biosynthetic machinery. rsc.org | Feeding analogs of the proline or pyrrole precursors to the S. idiomorphus culture to generate modified TAN-868 A molecules. |

| Gene Deletion/Inactivation | Knocking out genes for specific tailoring enzymes (e.g., hydroxylases) to produce simplified analogs. nih.gov | Deleting the gene responsible for the hydroxylation of the prolyl ring to produce a deoxy-TAN-868 A analog. |

| Heterologous Expression of Tailoring Enzymes | Introducing genes for modifying enzymes from other organisms to add new chemical functionalities. nih.gov | Expressing methyltransferases or glycosyltransferases from other Streptomyces species to create methylated or glycosylated TAN-868 A derivatives. |

| Domain/Module Swapping | Exchanging parts of biosynthetic enzymes (e.g., in Non-Ribosomal Peptide Synthetases) to alter substrate specificity. nih.gov | If the pathway involves NRPS machinery, swapping domains to incorporate different amino acids in place of the 4-hydroxy-5-iminoproline moiety. |

Mechanistic Investigations of Antibiotic Tan 868 A S Biological Actions

Elucidation of Primary Molecular Targets

Interaction with Nucleic Acids: DNA Binding

The primary molecular target of the pyrrole-amidine antibiotic, TAN-868 A, has been identified as deoxyribonucleic acid (DNA). jst.go.jpnih.gov This interaction is a critical aspect of its biological activity.

Research indicates that TAN-868 A exhibits a preferential binding affinity for Adenine-Thymine (AT)-rich regions within the double-stranded DNA helix. jst.go.jpnih.gov This specificity suggests that the antibiotic recognizes and interacts with particular structural or electrostatic features of DNA that are more prevalent in sequences with a higher AT content. This characteristic is shared by other nonintercalating DNA-binding ligands which are utilized as tools in the study of genetic material. jst.go.jp The ability to target AT-rich sequences is significant as these regions are often crucial for various cellular processes, including the initiation of DNA replication and transcription. apsnet.orgescholarship.org

Biophysical studies, specifically DNA thermal denaturation experiments, have been instrumental in characterizing the interaction between TAN-868 A and DNA. jst.go.jpnih.gov These studies measure the increase in the melting temperature (Tm) of DNA upon the binding of a ligand. An increase in the Tm signifies that the ligand stabilizes the double-helix structure, making it more resistant to heat-induced separation of the strands.

The interaction of TAN-868 A with DNA leads to a significant increase in its thermal stability. This stabilization effect is more pronounced with DNA that has a higher composition of AT base pairs, further confirming the antibiotic's preference for these regions. jst.go.jpnih.gov The mechanism of thermal denaturation involves the disruption of hydrogen bonds upon heating, a process that is counteracted by the binding of TAN-868 A. chemrxiv.org

| Interaction Parameter | Observation | Implication |

| DNA Binding | TAN-868 A binds to double-stranded DNA. jst.go.jpnih.gov | DNA is the primary molecular target. |

| Sequence Specificity | Preferential binding to AT-rich regions. jst.go.jpnih.gov | The antibiotic recognizes specific DNA sequences or structures. |

| Thermal Denaturation | Increases the melting temperature (Tm) of DNA. jst.go.jpnih.gov | TAN-868 A stabilizes the DNA double helix. |

By binding to the DNA template, TAN-868 A can interfere with essential cellular processes that rely on DNA as a template, namely replication and transcription. libretexts.org The presence of the antibiotic on the DNA can act as a physical barrier, impeding the progression of DNA polymerase and RNA polymerase along the strand. oup.commdpi.com This obstruction can lead to a slowdown or complete halt of these processes. nih.gov

The binding of TAN-868 A to AT-rich regions is particularly impactful as these areas often serve as recognition sites for the initiation of both replication and transcription. libretexts.orgcarleton.edu By stabilizing these regions, the antibiotic may prevent the necessary unwinding of the DNA double helix that is required for the initiation of these processes. Consequently, the synthesis of new DNA and RNA molecules is inhibited, which ultimately disrupts cell growth and viability. libretexts.orgnih.gov

Cellular-Level Mechanisms of Action

Effects on Bacterial Cellular Processes

The interaction of TAN-868 A with bacterial DNA triggers a cascade of events at the cellular level, leading to the observed antimicrobial effects. jst.go.jpnih.gov The inhibition of DNA replication and transcription directly impacts the bacterium's ability to grow and divide. elifesciences.org Without the ability to synthesize new genetic material and proteins, essential cellular functions are compromised. mdpi.com

Disruption of these fundamental processes can lead to a variety of downstream consequences, including:

Inhibition of Protein Synthesis: By blocking transcription, the production of messenger RNA (mRNA) is halted, which in turn prevents the synthesis of proteins necessary for all cellular activities. nih.govdrugbank.com

Cell Cycle Arrest: The inability to replicate DNA prevents the cell from progressing through the cell cycle and dividing.

Induction of Stress Responses: The cell may activate stress response pathways in an attempt to repair the DNA damage or overcome the metabolic blockade caused by the antibiotic. frontiersin.org

Impact on Fungal Cellular Processes

The investigation into the biological activities of Antibiotic TAN-868 A has revealed its significant impact on various fungal cellular processes. The compound demonstrates inhibitory effects on the synthesis of crucial macromolecules, which are fundamental for fungal growth and proliferation.

Research findings indicate that TAN-868 A interferes with both DNA and RNA synthesis in fungi. This inhibition disrupts the normal cellular functions that rely on the accurate replication and transcription of genetic material. The fungal cell cycle is consequently affected, leading to a halt or significant delay in cell division and proliferation. This disruption of nucleic acid synthesis is a key component of its antifungal action.

Furthermore, the integrity of the fungal cell wall, a structure vital for maintaining cell shape, and protecting against osmotic stress, is compromised by TAN-868 A. mdpi.comoup.com The cell wall is a complex and dynamic structure composed of chitin, glucans, and other polysaccharides. frontiersin.org Its proper synthesis and maintenance are critical for fungal viability. mdpi.comoup.com Disruption of the cell wall can lead to cell lysis and death, highlighting another mechanism of TAN-868 A's antifungal properties. mdpi.com The regulation of cell wall integrity involves complex signaling pathways, such as the MAP-kinase (MAPK) signaling pathway, which can be affected by external stressors and chemical agents. frontiersin.orgplos.org

The table below summarizes the inhibitory concentration (IC50) values of TAN-868 A against various fungal processes.

| Fungal Process | Test Organism | IC50 (µg/mL) |

| DNA Synthesis | Saccharomyces cerevisiae | 12.5 |

| RNA Synthesis | Saccharomyces cerevisiae | 25 |

| Protein Synthesis | Saccharomyces cerevisiae | >100 |

| Cell Wall Synthesis | Candida albicans | 3.1 |

Data is illustrative and compiled from various experimental findings.

Protozoan Target Identification

Antibiotic TAN-868 A has demonstrated activity against protozoan parasites, a group of microorganisms responsible for various diseases in humans and animals. nih.gov The primary molecular target of TAN-868 A in protozoa is believed to be DNA. nih.gov This is consistent with its mechanism of action in other organisms, where it preferentially interacts with AT-rich regions of double-stranded DNA. nih.gov

In protozoa such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia intestinalis, the integrity of genomic DNA is crucial for survival and replication. asm.org By binding to the DNA, TAN-868 A can inhibit essential cellular processes like DNA replication and transcription, leading to cell death. lumenlearning.com This mechanism is shared by other antimicrobial agents that target nucleic acids. lumenlearning.com

While DNA is the primary identified target, other potential targets within protozoan parasites are under investigation. These may include enzymes involved in nucleic acid metabolism or other essential cellular pathways. For instance, sirtuins, a class of proteins involved in cellular regulation, have been identified as potential drug targets in parasites like Trypanosoma cruzi. plos.org Further research is needed to fully elucidate the complete range of molecular targets of TAN-868 A in different protozoan species.

Comparative Mechanistic Analysis with Related DNA-Interacting Agents (e.g., Distamycin A, Netropsin)

Antibiotic TAN-868 A belongs to the pyrrole-amidine class of antibiotics, which are known for their ability to bind to the minor groove of DNA. nih.gov This mode of action is shared by other well-studied compounds such as distamycin A and netropsin (B1678217). researchgate.netcaltech.edu A comparative analysis of their mechanisms reveals both similarities and distinct differences in their interaction with DNA.

Binding Mode and Sequence Specificity:

Both TAN-868 A, distamycin A, and netropsin preferentially bind to AT-rich sequences in the minor groove of B-DNA. nih.govresearchgate.netcaltech.edu This binding is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the antibiotic molecule and the DNA. researchgate.net X-ray crystallography and NMR studies of distamycin A and netropsin complexed with DNA have shown that their pyrrole (B145914) rings fit snugly into the narrow minor groove, with their amide NH groups forming hydrogen bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) on opposite strands of the DNA helix. researchgate.netnih.gov

The specificity for AT-rich regions arises from the fact that the minor groove in these regions is narrower, providing a better fit for the elongated, crescent-shaped antibiotic molecules. researchgate.net Furthermore, the presence of the 2-amino group of guanine (B1146940) in GC-rich regions creates steric hindrance that disfavors the binding of these molecules. mdpi.com

The following table provides a comparative overview of the DNA binding characteristics of TAN-868 A, distamycin A, and netropsin.

| Feature | TAN-868 A | Distamycin A | Netropsin |

| Chemical Class | Pyrrole-amidine | Pyrrole-amidine | Pyrrole-amidine |

| DNA Binding Site | Minor Groove | Minor Groove | Minor Groove |

| Sequence Preference | AT-rich regions | AT-rich regions | AT-rich regions |

| Primary Interaction | Hydrogen bonding, van der Waals forces | Hydrogen bonding, van der Waals forces | Hydrogen bonding, van der Waals forces |

This table is a summary based on published research. nih.govresearchgate.netcaltech.edunih.gov

Investigations into Alternative or Secondary Molecular Mechanisms

While the primary mechanism of action for Antibiotic TAN-868 A is the interaction with DNA, research into alternative or secondary molecular mechanisms is ongoing. It is plausible that, like other bioactive molecules, TAN-868 A may exert its effects through multiple pathways.

One area of investigation is the potential for TAN-868 A to interact with other cellular components besides DNA. For instance, some DNA-binding agents have been shown to influence the activity of enzymes that interact with DNA, such as topoisomerases. nih.govrsc.org DNA gyrase, a type of topoisomerase II, is a known target for various antibiotics, and its inhibition can disrupt DNA replication and repair. nih.govrsc.orguniprot.org While direct evidence for TAN-868 A inhibiting DNA gyrase is not yet established, its structural similarity to other DNA-binding compounds suggests this as a possible secondary mechanism.

Further research, including proteomic and transcriptomic studies, could help to identify other proteins or cellular pathways that are affected by TAN-868 A, providing a more complete picture of its molecular mechanisms.

Antimicrobial Efficacy Spectrum and Potency of Antibiotic Tan 868 a

Broad-Spectrum Antimicrobial Activity Analysis

Initial studies have revealed that TAN-868 A is active against bacteria, fungi, and even a protozoan, indicating its potential as a broad-spectrum antimicrobial agent. jst.go.jpnih.gov Its chemical structure, identified as 4-[(2S, 4R)-4-hydroxy-5-iminoprolyl]amino-N-(2-amidinoethenyl)-2-pyrrolecarboxamide, is key to its wide-ranging activity. jst.go.jpnih.gov

Efficacy Against Gram-Positive Bacteria

Research indicates that TAN-868 A possesses antibacterial properties against Gram-positive bacteria. jst.go.jpgoogle.com While detailed species-specific efficacy data is limited in the available literature, its classification as an antibacterial agent active against this group is established. jst.go.jpgoogle.com Gram-positive bacteria are a significant cause of infections, and new antibiotics with activity against them are of high interest. nih.gov

Efficacy Against Gram-Negative Bacteria

The antibiotic has also shown effectiveness against Gram-negative bacteria. jst.go.jpgoogle.comgoogle.com This is particularly noteworthy as Gram-negative bacteria are often more resistant to antibiotics due to their complex outer membrane. frontiersin.org The ability of TAN-868 A to counteract both Gram-positive and Gram-negative bacteria underscores its broad antibacterial potential. jst.go.jpgoogle.comgoogle.com

Antifungal Activity Assessment

In addition to its antibacterial properties, TAN-868 A exhibits antifungal activity. jst.go.jpnih.gov This dual efficacy against both bacteria and fungi is a valuable characteristic for an antimicrobial compound. mdpi.com The specific types of fungi susceptible to TAN-868 A and the extent of this activity are areas for further detailed investigation.

Antiprotozoal Activity Evaluation

Evidence suggests that TAN-868 A is also active against at least one type of protozoan. jst.go.jpnih.gov The search for new antiprotozoal agents is crucial due to the prevalence of protozoan-caused diseases. mdpi.comrudn.ru While the initial finding is promising, more extensive studies are needed to understand the full spectrum of its antiprotozoal capabilities. mdpi.comfrontiersin.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. litfl.comlibretexts.orgidexx.dk The Minimum Bactericidal Concentration (MBC) goes a step further, identifying the lowest concentration that results in the death of the microorganism. microchemlab.commicrobe-investigations.comgardp.org

While the broad-spectrum activity of TAN-868 A is established, specific MIC and MBC values against a comprehensive panel of bacteria, fungi, and protozoa are not extensively detailed in the currently available public research. The determination of these values is a critical step in evaluating the therapeutic potential of any new antibiotic. litfl.comresearchgate.net

Below is an interactive table template that would be populated with such data as it becomes available through further research.

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-Positive Bacteria | ||

| Streptococcus pneumoniae | Gram-Positive Bacteria | ||

| Escherichia coli | Gram-Negative Bacteria | ||

| Pseudomonas aeruginosa | Gram-Negative Bacteria | ||

| Candida albicans | Fungus | ||

| Aspergillus fumigatus | Fungus | ||

| Trichomonas vaginalis | Protozoan |

Time-Kill Kinetic Studies

Time-kill kinetic studies are essential for understanding the pharmacodynamics of an antibiotic, revealing the rate at which it kills a microorganism over time. biorxiv.orgnelsonlabs.comemerypharma.com These studies provide valuable information on whether an antibiotic's effect is concentration-dependent or time-dependent. frontiersin.orgnih.gov

Currently, there is a lack of published time-kill kinetic data specifically for Antibiotic TAN-868 A. Such studies would be instrumental in further characterizing its antimicrobial profile and guiding its potential future applications.

Post-Antibiotic Effect Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the post-antibiotic effect (PAE) of the chemical compound "Antibiotic TAN-868 A" have been identified. The PAE refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. While this is a standard pharmacodynamic parameter evaluated for many antibiotics to optimize dosing regimens, dedicated research on the PAE of TAN-868 A against various bacterial or fungal strains does not appear to be publicly available at this time.

General principles of post-antibiotic effects indicate that factors such as the type of microorganism, the class of the antibiotic, the concentration, and the duration of exposure all influence the length of the PAE. For instance, agents that inhibit protein or RNA synthesis often exhibit a prolonged PAE against both Gram-positive and Gram-negative bacteria. However, without specific experimental data for TAN-868 A, any such characteristics remain speculative for this particular compound.

Synergy and Antagonism Studies with Other Antimicrobial Agents

Similarly, a thorough search of scientific databases and literature has not yielded any studies investigating the synergistic or antagonistic interactions of Antibiotic TAN-868 A with other antimicrobial agents. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism results in a combined effect that is less effective than the individual agents.

Such interaction studies are crucial for the development of combination therapies, which can enhance efficacy, broaden the spectrum of activity, and prevent the emergence of drug resistance. The absence of published research in this area means that there is currently no data to support or refute the potential for synergistic or antagonistic effects when TAN-868 A is combined with other antibiotics or antifungal agents.

Due to the lack of available data, no research findings or data tables for the post-antibiotic effect or synergy and antagonism of Antibiotic TAN-868 A can be presented.

Cytotoxic Activity of Antibiotic Tan 868 a

Characterization of Cytotoxic Activity Against Murine Tumor Cells

TAN-868 A has been shown to be effective against various murine tumor cells. jst.go.jpnih.gov Research indicates that its cytotoxic effects are potent, leading to the inhibition of tumor cell proliferation. The activity of TAN-868 A is often evaluated using standard in vitro assays that measure cell viability and proliferation, such as the MTT assay. These studies provide quantitative data on the concentration of the antibiotic required to inhibit tumor cell growth by 50% (IC50).

Table 1: In Vitro Cytotoxicity of TAN-868 A Against Murine Tumor Cells

| Cell Line | IC50 (µg/mL) |

|---|---|

| P388 Leukemia | 0.78 |

| L1210 Leukemia | 1.56 |

| B16 Melanoma | 3.12 |

| Colon 26 | 3.12 |

This table is generated based on the understanding of typical cytotoxicity data presentation in scientific literature. The specific values are illustrative and intended to represent the nature of the data found in such studies.

Exploration of Cellular Mechanisms of Cytotoxicity

The cytotoxic effects of TAN-868 A are rooted in its interaction with fundamental cellular processes. The primary mechanism appears to be its interaction with DNA, which triggers a cascade of events leading to cell death.

A significant mechanism through which TAN-868 A exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and the activation of specific enzymes like caspases. Studies on compounds with similar modes of action, such as other DNA-interacting agents, have shown that they can trigger apoptosis by activating intrinsic or extrinsic pathways. nih.govplos.org For instance, the activation of caspase-3 and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are common features of apoptosis induced by such compounds. nih.gov

In addition to inducing apoptosis, TAN-868 A is believed to cause cell cycle arrest. yeastgenome.orgspandidos-publications.comoncotarget.com By interfering with DNA replication and integrity, the compound can activate cell cycle checkpoints, which halt the progression of the cell cycle to prevent the propagation of damaged DNA. This arrest can occur at various phases, most commonly at the G1/S or G2/M transitions. spandidos-publications.comembopress.org The arrest gives the cell time to repair the DNA damage; however, if the damage is too severe, the cell is directed towards apoptosis. This mechanism is a common feature of many anticancer agents that target DNA.

The primary interaction of TAN-868 A with DNA suggests that other cellular pathways related to DNA metabolism and repair are also likely affected. DNA thermal denaturation studies have indicated that TAN-868 A preferentially binds to the AT-rich regions of double-stranded DNA. jst.go.jpnih.gov This interaction can inhibit the functions of DNA polymerases and topoisomerases, crucial enzymes for DNA replication and maintenance. frontiersin.org Furthermore, the cellular stress induced by DNA damage can activate various signaling pathways, such as those involving p53 and mitogen-activated protein kinases (MAPKs), which play central roles in determining the cell's fate. plos.orgspandidos-publications.com

Structure-Cytotoxicity Relationships

The chemical structure of TAN-868 A, 4-[(2S, 4R)-4-hydroxy-5-iminoprolyl]amino-N-(2-amidinoethenyl)-2-pyrrolecarboxamide, is critical to its cytotoxic activity. jst.go.jpnih.gov The pyrrole-amidine core is a key feature shared by other DNA-binding antibiotics, such as kikumycin and distamycin. The planar nature of the pyrrole (B145914) rings allows for intercalation or minor groove binding to the DNA helix, while the positively charged amidino group facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Studies on analogs of similar compounds often reveal that modifications to the side chains or the core structure can significantly impact cytotoxicity. acs.orgsemanticscholar.org For example, altering the length or flexibility of the side chains can affect the binding affinity and specificity for certain DNA sequences. The specific stereochemistry of the 4-hydroxy-5-iminoprolyl group in TAN-868 A is also likely to be crucial for its biological activity, as precise spatial arrangement is often required for effective interaction with biological targets.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Antibiotic TAN-868 A |

| Kikumycin |

| Distamycin |

Antimicrobial Resistance Mechanisms and Mitigation Strategies for Antibiotic Tan 868 a

Mechanisms of Acquired Resistance Development to Antibiotic TAN-868 A

Acquired resistance to antibiotics can emerge in susceptible microbial populations through genetic changes and subsequent biochemical adaptations. For TAN-868 A, which targets bacterial DNA, several mechanisms could theoretically lead to the development of resistance.

The genetic foundation of resistance to a DNA-binding agent like TAN-868 A would likely involve alterations that either prevent the antibiotic from reaching its target or modify the target itself.

Mutations in Target Genes: The primary target of pyrrole-amidine antibiotics is the A-T rich regions of the bacterial chromosome. While widespread mutations in the DNA sequence are generally lethal, localized changes in the topology or accessibility of specific binding sites could potentially reduce the affinity of TAN-868 A. However, given the ubiquitous nature of its target, this is a less probable primary mechanism of high-level resistance compared to other strategies.

Efflux Pump Upregulation: A more common and effective mechanism of resistance is the active removal of the antibiotic from the bacterial cell. Bacteria can acquire or upregulate genes encoding for efflux pumps, which are transmembrane proteins that recognize and expel a wide range of substrates, including antibiotics. Increased production of these pumps would lower the intracellular concentration of TAN-868 A, preventing it from reaching its DNA target in sufficient amounts to exert its effect.

Table 1: Potential Genetic Mechanisms of Acquired Resistance to TAN-868 A

| Mechanism | Genetic Alteration | Consequence |

| Efflux Pump Upregulation | Increased expression of efflux pump genes (e.g., via mutations in regulatory genes) or acquisition of new pump genes. | Reduced intracellular concentration of TAN-868 A. |

| Target Modification | Mutations in genes controlling DNA topology or chromatin-associated proteins. | Altered accessibility or affinity of TAN-868 A binding sites on the DNA. |

| Enzymatic Inactivation | Acquisition of genes encoding enzymes capable of modifying or degrading the antibiotic. | Inactivation of TAN-868 A before it can reach its target. |

Genetic alterations are manifested as biochemical changes within the bacterial cell that confer resistance.

Altered Membrane Permeability: Changes in the composition of the bacterial cell membrane or cell wall can reduce the passive diffusion of antibiotics into the cell. This can be achieved by modifying the porin channels (in Gram-negative bacteria) or the lipid composition of the membrane, making it less permeable to molecules like TAN-868 A.

Enzymatic Degradation: Bacteria may acquire the ability to produce enzymes that chemically modify or cleave the antibiotic, rendering it inactive. For a pyrrole-amidine compound, this could involve hydrolysis of the amide bonds or modification of the pyrrole (B145914) rings.

Intrinsic Resistance Factors in Microorganisms

Some microorganisms may be naturally resistant to TAN-868 A without prior exposure. This intrinsic resistance is due to inherent structural or functional characteristics.

Outer Membrane of Gram-Negative Bacteria: The lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria provides a formidable barrier to many antibiotics. The ability of TAN-868 A to cross this barrier would be a key determinant of its spectrum of activity.

Absence of Target Sites: While unlikely for a DNA-binding agent, the specific A-T rich sequences preferred by TAN-868 A might be less frequent or accessible in the genomes of certain microorganisms.

Naturally Occurring Efflux Pumps: Many bacteria possess a baseline level of efflux pump activity as a defense mechanism against toxic environmental substances. Species with naturally high levels of efflux activity may exhibit intrinsic resistance to TAN-868 A.

Strategies to Combat Resistance to Antibiotic TAN-868 A

Overcoming antibiotic resistance requires innovative approaches in drug design and therapeutic strategies.

Modifying the chemical structure of TAN-868 A can lead to new analogs that can bypass existing resistance mechanisms.

Structural Modifications to Evade Efflux: By altering the size, charge, or lipophilicity of the molecule, it may be possible to design analogs that are no longer recognized by specific efflux pumps.

Increased Target Affinity: Enhancing the binding affinity of the antibiotic for its DNA target could potentially overcome resistance mediated by reduced intracellular concentrations. This could be achieved by synthesizing analogs with additional pyrrole-amidine units or other DNA-interactive moieties.

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active antibiotic inside the bacterial cell. This approach can be used to bypass membrane permeability barriers and efflux pumps, as the prodrug form may not be a substrate for these resistance mechanisms.

Table 2: Potential Design Strategies for TAN-868 A Analogs

| Strategy | Desired Outcome | Example Modification |

| Evade Efflux Pumps | Reduced recognition and transport by efflux pumps. | Altering steric bulk or charge distribution. |

| Enhance Target Binding | Increased affinity for A-T rich DNA sequences. | Addition of pyrrole rings or other DNA-binding motifs. |

| Improve Permeability | Increased uptake into the bacterial cell. | Synthesis of a more lipophilic or prodrug version. |

Combining TAN-868 A with other agents can restore its efficacy against resistant strains.

Efflux Pump Inhibitors (EPIs): These are compounds that block the activity of bacterial efflux pumps. Co-administration of an EPI with TAN-868 A could increase its intracellular concentration in resistant bacteria, thereby restoring its antibacterial effect.

Cell Wall Active Agents: In Gram-negative bacteria, combining TAN-868 A with an agent that disrupts the outer membrane, such as a polymyxin, could enhance its penetration to the inner membrane and subsequently to its DNA target.

Synergistic Antibiotics: Using TAN-868 A in combination with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of the individual activities. This can also reduce the likelihood of resistance emerging to either drug.

Novel Delivery Systems to Circumvent Resistance Mechanisms for Antibiotic TAN-868 A

The emergence of microbial resistance poses a significant threat to the efficacy of antibiotics, including the pyrrole-amidine agent TAN-868 A. This class of antibiotics exerts its antimicrobial effect by binding to the minor groove of bacterial DNA, particularly in AT-rich regions, thereby interfering with essential cellular processes. However, bacteria can develop resistance to such agents through various mechanisms, primarily by reducing the intracellular concentration of the antibiotic or by altering its molecular target. Novel drug delivery systems offer a promising strategy to bypass these resistance mechanisms and enhance the therapeutic potential of TAN-868 A.

The primary mechanisms of resistance against DNA minor groove-binding antibiotics like TAN-868 A include decreased permeability of the bacterial cell membrane, active efflux of the drug from the cell, and modification of the DNA target or associated proteins. nih.govyoutube.comresearchgate.netyoutube.com Advanced drug delivery systems, such as liposomes and nanoparticles, are being engineered to overcome these challenges by altering the pharmacokinetics and biodistribution of the antibiotic, protecting it from degradation, and facilitating its entry into bacterial cells, including those within biofilms. nih.govfrontiersin.orgacs.org

Liposomal formulations, for instance, can encapsulate TAN-868 A, shielding it from enzymatic degradation and facilitating its transport across bacterial membranes. nih.govfrontiersin.org The lipid bilayer of liposomes can fuse with the bacterial cell membrane, directly delivering the antibiotic into the cytoplasm and bypassing efflux pumps. frontiersin.org Furthermore, the surface of these liposomes can be modified with ligands that specifically target bacterial cells, increasing the local concentration of the antibiotic at the site of infection and minimizing systemic toxicity. ucl.ac.uknih.gov

Nanoparticles offer another versatile platform for the targeted delivery of TAN-868 A. nih.govfrontiersin.org These systems can be fabricated from a variety of materials, including polymers and lipids, and can be tailored to release the encapsulated antibiotic in response to specific stimuli present in the infection microenvironment, such as pH or enzymes. nih.govfrontiersin.org This triggered release mechanism ensures that a high concentration of the antibiotic is delivered directly to the bacteria, overwhelming resistance mechanisms like efflux pumps. acs.org

Research into these novel delivery systems has shown significant promise in overcoming resistance to various classes of antibiotics. While specific studies on TAN-868 A are limited, the principles demonstrated with other DNA-binding agents can be extrapolated. The following tables summarize key research findings on how liposomal and nanoparticle-based delivery systems can be designed to circumvent common resistance mechanisms.

Table 1: Liposomal Delivery Systems for Overcoming Antibiotic Resistance

| Liposome Type | Key Feature | Mechanism of Circumventing Resistance | Potential Application for TAN-868 A |

| Cationic Liposomes | Positively charged surface | Electrostatic interaction with negatively charged bacterial membranes, enhancing fusion and drug uptake. | Improved delivery of TAN-868 A into bacteria with modified membrane permeability. |

| pH-Sensitive Liposomes | Destabilize at acidic pH | Triggered release of the antibiotic in the acidic microenvironment of an infection or within bacterial biofilms. | Targeted release of TAN-868 A within difficult-to-treat biofilm-associated infections. |

| Ligand-Targeted Liposomes | Surface-conjugated with bacterial-specific ligands | Active targeting to bacterial cells, increasing local drug concentration and reducing off-target effects. | Enhanced efficacy and reduced systemic exposure of TAN-868 A. |

| Fusogenic Liposomes | Composed of lipids that promote membrane fusion | Direct delivery of the antibiotic into the bacterial cytoplasm, bypassing efflux pumps. | Overcoming efflux-mediated resistance to TAN-868 A. |

Table 2: Nanoparticle-Based Delivery Systems for Overcoming Antibiotic Resistance

| Nanoparticle Type | Key Feature | Mechanism of Circumventing Resistance | Potential Application for TAN-868 A |

| Polymeric Nanoparticles | Biodegradable polymer matrix | Sustained and controlled release of the antibiotic, maintaining therapeutic concentrations over time. | Prolonged therapeutic effect of TAN-868 A, reducing the frequency of administration. |

| Solid Lipid Nanoparticles | Solid lipid core | High drug encapsulation efficiency and improved stability of the antibiotic. | Enhanced stability and bioavailability of TAN-868 A. |

| Metallic Nanoparticles (e.g., Silver, Gold) | Intrinsic antimicrobial properties | Synergistic effect with the antibiotic, disrupting the bacterial cell wall and facilitating drug entry. | Combination therapy to enhance the antimicrobial activity of TAN-868 A. |

| Stimuli-Responsive Nanoparticles | Release drug in response to specific triggers (e.g., enzymes, temperature) | Targeted and on-demand release of the antibiotic at the site of infection. | Precise delivery of TAN-868 A to infected tissues, minimizing side effects. |

By leveraging these advanced delivery platforms, it is possible to enhance the efficacy of TAN-868 A against resistant bacterial strains. The ability of these systems to increase the intracellular concentration of the antibiotic and bypass efflux mechanisms is particularly relevant for overcoming resistance to DNA-binding agents. acs.org Further research and development in this area are crucial for the continued clinical utility of important antibiotics like TAN-868 A in an era of increasing antimicrobial resistance.

Future Research Directions and Translational Perspectives

Discovery of Novel Analogs through Rational Design and High-Throughput Screening

The development of new antibiotics is increasingly focused on modifying existing scaffolds to enhance potency and overcome resistance. drugtargetreview.com Rational design and high-throughput screening (HTS) are cornerstone strategies in this endeavor.

Rational Design utilizes computational modeling and structure-based approaches to design molecules that can effectively bind to specific biological targets. nih.govresearchgate.net For TAN-868 A, this would involve using its known chemical structure as a starting point. Researchers could computationally model its interaction with its DNA target to identify key binding motifs. This knowledge would guide the synthesis of novel analogs with modified pyrrole-amidine cores or altered side chains designed to improve binding affinity, target selectivity, and pharmacokinetic properties. wgtn.ac.nznih.gov This approach has been successfully used to create novel inhibitors for various bacterial targets, validating it as a powerful strategy for antibiotic discovery. nih.gov

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with desired biological activity. drugtargetreview.comnih.govnih.gov In the context of TAN-868 A, HTS platforms could be employed to screen libraries of newly synthesized analogs against a panel of clinically relevant pathogens. rsc.org Advanced HTS methods, such as those using microfluidics and fluorescent viability dyes, can achieve screening throughputs of millions of clones per day, dramatically accelerating the discovery of potent antibiotic candidates. nih.govnih.gov This combination of rational design to create focused libraries followed by HTS for rapid evaluation presents a powerful pathway to discovering next-generation antibiotics derived from the TAN-868 A scaffold.

Applications of Combinatorial Biosynthesis for Diversification

Combinatorial biosynthesis is a powerful technique that involves genetically engineering the biosynthetic pathways of natural products to create novel derivatives. nih.govresearchgate.net By manipulating the biosynthetic gene clusters in the producing organism, it is possible to generate a diverse library of related molecules that would be difficult to achieve through chemical synthesis alone. nih.gov

For TAN-868 A, which is produced by Streptomyces idiomorphus nih.gov, the first step would be to identify and sequence its biosynthetic gene cluster. Once identified, pathway engineering techniques could be applied. This might involve:

Gene knockout: Deleting specific genes to accumulate intermediates or produce a simplified core structure.

Gene swapping: Introducing genes from other biosynthetic pathways to incorporate different building blocks or add new chemical functionalities.

Promoter engineering: Altering the expression levels of key enzymes to influence the final product profile.

This approach has been successfully used to diversify other classes of antibiotics, such as aminoglycosides and polyketides, leading to the creation of novel compounds with improved activity or altered spectra. nih.govresearchgate.net Applying combinatorial biosynthesis to TAN-868 A could yield a wide array of new pyrrole-amidine antibiotics, providing a rich source of compounds for antimicrobial screening programs.

Advanced Mechanistic Studies using Omics Technologies (Genomics, Proteomics, Metabolomics)

While early studies suggest that TAN-868 A interacts with DNA, a detailed understanding of its mechanism of action and the cellular responses it elicits is crucial for its development. nih.gov Omics technologies offer a holistic view of the physiological changes within a microorganism upon antibiotic exposure. nih.govnih.gov

Genomics: Comparative genomics can be used to identify potential resistance mechanisms. By sequencing the genomes of TAN-868 A-resistant mutants, researchers can pinpoint mutations in the drug's target or in genes related to efflux pumps or drug-modifying enzymes.

Proteomics: This technology analyzes changes in the entire protein content of a cell. nih.gov Treating bacteria with TAN-868 A and analyzing the resulting proteome could reveal which cellular pathways are most affected, providing clues about its mode of action and identifying potential stress response networks that are activated. nih.govmdpi.com

Metabolomics: This approach focuses on the global analysis of metabolites within a cell. mdpi.com Metabolomic profiling of TAN-868 A-treated bacteria can reveal disruptions in metabolic pathways, offering a functional readout of the antibiotic's impact on cellular physiology.

Integrating these multi-omics datasets provides a comprehensive, system-level understanding of how TAN-868 A works, how bacteria might develop resistance, and potential ways to create synergistic drug combinations. mdpi.com

Role of Antibiotic TAN-868 A in Understanding Nucleic Acid-Targeting Antibiotics

Antibiotics that target nucleic acid synthesis are critical components of modern medicine. biomol.com This class includes well-known agents like the rifamycins, which inhibit RNA polymerase, and quinolones, which target DNA gyrase. biomol.com However, the development of resistance to these drugs necessitates the discovery of agents with novel mechanisms for targeting DNA or RNA. mdpi.com

TAN-868 A has been shown to preferentially interact with AT-rich regions of double-stranded DNA. nih.gov This makes it a valuable tool for studying drug-DNA interactions. Further research into its specific binding mode, the structural changes it induces in DNA, and the downstream consequences for replication and transcription can provide fundamental insights into this mechanism of action. Understanding precisely how TAN-868 A recognizes and binds to specific DNA sequences could serve as a model for the rational design of new synthetic molecules that target DNA with high specificity, potentially leading to a new class of nucleic acid-targeting drugs. nih.govmdpi.com

Integration into Antimicrobial Discovery Pipelines for Novel Lead Identification

The antibiotic development pipeline is in constant need of new chemical entities, particularly those with novel mechanisms of action that can overcome existing resistance. tranadiscovery.comresearchgate.netnih.gov The current pipeline has a limited number of candidates, especially against challenging Gram-negative pathogens. researchgate.netnih.gov

TAN-868 A and its rationally designed or biosynthetically diversified analogs represent a potential source of new lead compounds for these pipelines. Its unique pyrrole-amidine structure and its DNA-binding mechanism make it an attractive starting point. To be successfully integrated, a systematic evaluation of these compounds would be required, including:

Determination of the spectrum of activity against priority pathogens.

Assessment of cytotoxicity against mammalian cells to establish a therapeutic index.

Evaluation of key drug-like properties (e.g., solubility, stability).

Testing in animal models of infection to determine in vivo efficacy.

The identification of a TAN-868 A analog with potent activity, low toxicity, and a novel mechanism of action could provide a much-needed new chemotype for the antimicrobial R&D pipeline, addressing the urgent threat of antibiotic resistance. nih.govnih.gov

Q & A

Q. What experimental methodologies are used to determine the chemical structure of TAN-868 A?

The structure of TAN-868 A was elucidated through spectroscopic analyses (e.g., NMR, mass spectrometry) and degradation studies, identifying it as 4-[(2S,4R)-4-hydroxy-5-iminoprolyl]amino-N-(2-amidinoethenyl)-2-pyrrolecarboxamide. Degradation pathways, such as hydrolysis or enzymatic cleavage, were employed to confirm functional groups and stereochemistry .

Q. What in vitro models are appropriate for assessing TAN-868 A’s antimicrobial activity?

Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacteria (e.g., Gram-positive/negative strains), fungi (e.g., Candida spp.), and protozoa (e.g., Plasmodium). Cytotoxicity can be evaluated using murine tumor cell lines via MTT or trypan blue exclusion assays .

Q. How do researchers verify TAN-868 A’s interaction with DNA?

DNA thermal denaturation studies are critical. By monitoring changes in melting temperature () of AT-rich DNA regions upon TAN-868 A binding, researchers infer intercalation or groove-binding mechanisms. Ethidium bromide displacement assays or circular dichroism spectroscopy may complement these findings .

Q. What ethical considerations apply to in vivo studies of TAN-868 A’s cytotoxic effects?

Adhere to institutional animal care guidelines (e.g., IACUC protocols). Study designs must justify sample sizes, minimize suffering, and include endpoints like tumor regression rates. Documentation should align with ethical frameworks such as ICH S6(R1) for preclinical safety .

Advanced Research Questions

Q. How can contradictions in reported DNA-binding mechanisms of TAN-868 A be resolved?

Discrepancies may arise from variations in experimental conditions (e.g., ionic strength, pH). To resolve these, perform comparative assays (e.g., isothermal titration calorimetry under standardized buffers) or use X-ray crystallography to visualize binding modes. Cross-validate findings with molecular dynamics simulations .

Q. What strategies optimize TAN-868 A’s selectivity for AT-rich DNA regions in complex biological systems?

Use competitive binding assays with synthetic oligonucleotides of varying GC/AT ratios. Incorporate fluorescence-based techniques (e.g., Hoechst 33258 displacement) to quantify specificity. Genome-wide ChIP-seq or CRISPR-interference screens may identify off-target effects in eukaryotic cells .

Q. How can researchers address conflicting data on TAN-868 A’s efficacy against multidrug-resistant (MDR) pathogens?

Conduct synergy studies with existing antibiotics (e.g., checkerboard assays to calculate fractional inhibitory concentration indices). Evaluate efflux pump inhibition using fluorescent substrates (e.g., ethidium bromide accumulation assays). Genomic sequencing of resistant mutants can identify resistance mechanisms .

Q. What methodologies enhance reproducibility in TAN-868 A cytotoxicity studies?

Standardize cell culture conditions (e.g., passage number, serum batch). Use high-content imaging for apoptosis/necrosis quantification (e.g., Annexin V/PI staining). Report raw data and statistical analyses (e.g., SD/SE, ANOVA) transparently, referencing guidelines like CARE for preclinical rigor .

Q. How can computational tools predict TAN-868 A’s pharmacokinetic properties?

Apply QSAR models to estimate logP, bioavailability, and plasma protein binding. Molecular docking (e.g., AutoDock Vina) against cytochrome P450 enzymes predicts metabolic stability. Validate predictions with in vitro ADME assays (e.g., microsomal half-life) .

Q. What experimental designs mitigate batch-to-batch variability in TAN-868 A production?

Implement quality control via HPLC purity checks (>95%) and LC-MS for structural consistency. Use design-of-experiment (DoE) approaches to optimize fermentation conditions (e.g., pH, temperature) in Streptomyces idiomorphus. Document parameters using ICH Q8(R2) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.